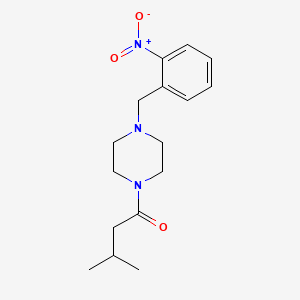![molecular formula C20H23FN2O3 B5741528 2-(2-fluorophenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide](/img/structure/B5741528.png)
2-(2-fluorophenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-fluorophenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide, also known as FMA, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FMA belongs to the class of N-acyl benzylamine derivatives, which have been found to exhibit a wide range of biological activities.
作用機序
The exact mechanism of action of 2-(2-fluorophenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer growth and inflammation. 2-(2-fluorophenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide has been shown to inhibit the activity of the enzyme histone deacetylase, which is involved in the regulation of gene expression. In addition, 2-(2-fluorophenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide has been found to inhibit the activity of the protein kinase Akt, which is involved in the regulation of cell growth and survival.
Biochemical and physiological effects:
2-(2-fluorophenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide has been found to induce apoptosis, which is programmed cell death, in cancer cells. 2-(2-fluorophenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide has also been shown to inhibit the migration and invasion of cancer cells, which is important for the spread of cancer. In addition, 2-(2-fluorophenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide has been found to reduce the production of reactive oxygen species, which are molecules that can cause damage to cells and tissues.
実験室実験の利点と制限
One advantage of 2-(2-fluorophenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide is that it has been shown to exhibit potent anti-cancer activity in vitro, which makes it a promising candidate for further development as an anti-cancer agent. However, one limitation of 2-(2-fluorophenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide is that its efficacy in vivo has not yet been fully evaluated, and further studies are needed to determine its potential as a therapeutic agent.
将来の方向性
There are several potential future directions for research on 2-(2-fluorophenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide. One possible direction is to investigate the use of 2-(2-fluorophenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide in combination with other anti-cancer agents to enhance its efficacy. Another possible direction is to study the effects of 2-(2-fluorophenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide on other signaling pathways involved in cancer growth and inflammation. Furthermore, future studies could focus on the development of novel analogs of 2-(2-fluorophenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide with improved therapeutic properties. Overall, 2-(2-fluorophenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide has shown great promise as a potential therapeutic agent, and further research is needed to fully understand its potential applications.
合成法
The synthesis of 2-(2-fluorophenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide involves the reaction of 2-fluoroanisole with N-(4-morpholinylmethyl)-2-nitrobenzamide in the presence of a palladium catalyst. The resulting intermediate is then reduced to the final product, 2-(2-fluorophenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide, using sodium borohydride.
科学的研究の応用
2-(2-fluorophenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide has been extensively studied for its potential therapeutic applications, including its anti-cancer, anti-inflammatory, and anti-angiogenic properties. 2-(2-fluorophenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, 2-(2-fluorophenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide has been found to suppress inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. Furthermore, 2-(2-fluorophenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed, which is crucial for the growth and spread of tumors.
特性
IUPAC Name |
2-(2-fluorophenoxy)-N-[[2-(morpholin-4-ylmethyl)phenyl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O3/c21-18-7-3-4-8-19(18)26-15-20(24)22-13-16-5-1-2-6-17(16)14-23-9-11-25-12-10-23/h1-8H,9-15H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOASTSGWDRMKBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=CC=C2CNC(=O)COC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-fluorophenoxy)-N-[2-(morpholin-4-ylmethyl)benzyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

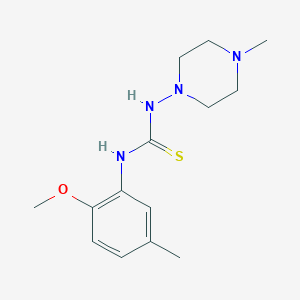
![2-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5741458.png)
![1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(3-methylbutanoyl)piperazine](/img/structure/B5741465.png)
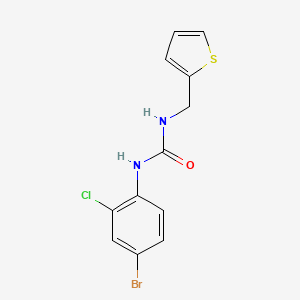
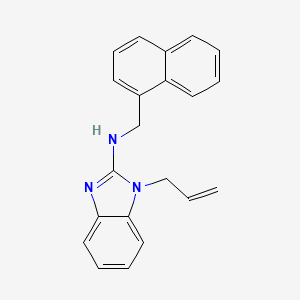
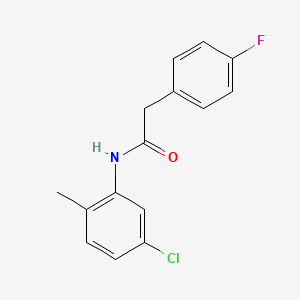
![2,2'-(1,4-phenylene)bis(1-methyl-1H-imidazo[4,5-c]pyridine)](/img/structure/B5741502.png)
![2-methyl-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5741513.png)
![3-phenyl-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B5741521.png)

![2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzamide](/img/structure/B5741544.png)

![N-(tert-butyl)-4-{[(2-methylphenoxy)acetyl]amino}benzamide](/img/structure/B5741559.png)
